Ethyl 2-(adamantan-1-yl)acetate
Overview
Description
Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a type of compound that has a unique, highly symmetric structure . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis Analysis
The synthesis of adamantane derivatives has been a subject of extensive research. One method involves the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide . Another method involves the reaction of adamantan-1 (2)-amines and adamantan-1 (2)-ylalkanamines with ethyl isothiocyanatoacetate .Molecular Structure Analysis
The molecular formula of Ethyl 2-(adamantan-1-yl)acetate is C14H22O2 . The structure consists of fourteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N -aryl derivatives of adamantane-containing amines .Scientific Research Applications
Structural Analysis and Molecular Docking
Ethyl 2-(adamantan-1-yl)acetate derivatives have been extensively studied for their structural characteristics. A combined X-ray, Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) analysis, and molecular docking on adamantane derivatives, including ethyl 2-(adamantan-1-yl)acetate, revealed significant insights. These studies show variations in molecular structure and electronic properties due to substitutions, such as fluorine, which alters crystal packing and intermolecular contacts. This understanding is crucial for potential applications in designing inhibitors against specific molecular targets like 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) (Al-Wahaibi et al., 2018).
Synthesis and Reactivity
Several studies focus on the synthesis of ethyl 2-(adamantan-1-yl)acetate and its derivatives. The synthesis processes often yield high percentages and pave the way for further chemical transformations. For instance, reactions involving adamantan-1(2)-amines with ethyl isothiocyanatoacetate result in ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates (Burmistrov et al., 2017). Such synthetic pathways are fundamental in creating a variety of chemically and biologically active molecules.
Potential Biological Activities
Research has demonstrated that ethyl 2-(adamantan-1-yl)acetate derivatives might have significant biological activities. Studies involving spectroscopic characterization and quantum chemical analysis of certain derivatives indicate potential anti-inflammatory properties. These investigations often employ DFT calculations and spectral analysis to predict the mechanism of biological activity (Al-Tamimi et al., 2014). This research is crucial in drug discovery, where understanding molecular interactions and properties can lead to the development of new therapeutic agents.
Chemical Properties and Transformations
Ethyl 2-(adamantan-1-yl)acetate and its derivatives exhibit interesting chemical properties and transformations. For example, studies have explored the chemical transformations of 2-(Adamantan-1-yl)imidazo-[1,2-a]pyridine, revealing insights into the nature of substituents in the molecule and their effects on physiological activity (Yurchenko et al., 2001). Understanding these chemical properties is essential in the context of developing new materials or pharmaceuticals.
Safety And Hazards
Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to work under a hood .
properties
IUPAC Name |
ethyl 2-(1-adamantyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGUAAQLKCFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383605 | |
Record name | ethyl 2-(adamantan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(adamantan-1-yl)acetate | |
CAS RN |
15782-66-8 | |
Record name | ethyl 2-(adamantan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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